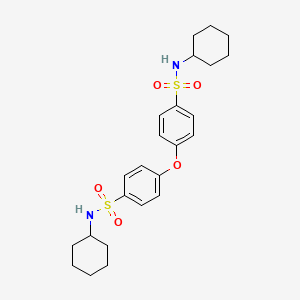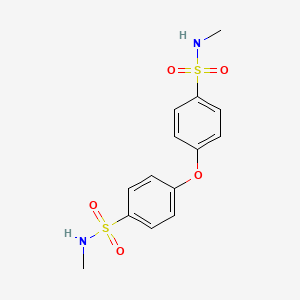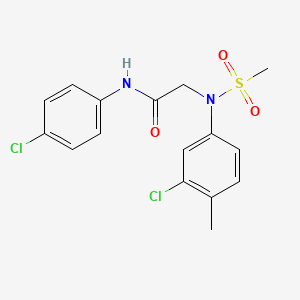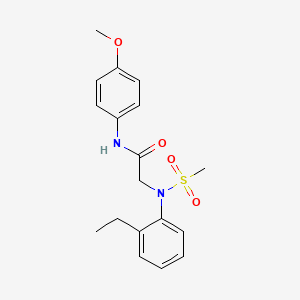
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide (also known as TFB) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that belongs to the class of benzamides and has a molecular weight of 396.17 g/mol.
Wirkmechanismus
The mechanism of action of TFB is not fully understood, but it is believed to act through multiple pathways. TFB has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in gene expression and cell proliferation. Inhibition of HDAC leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells. TFB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
TFB has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TFB also inhibits the migration and invasion of cancer cells, which are essential steps in metastasis. In neurodegenerative disorders, TFB has been found to improve cognitive function and reduce neuronal damage. Furthermore, TFB has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
TFB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. TFB has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, TFB has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. TFB is also a relatively new compound, and its mechanism of action is not fully understood, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of TFB. One potential direction is the development of TFB derivatives with improved solubility and potency. Another direction is the investigation of TFB in combination with other therapeutic agents to enhance its efficacy. Furthermore, the use of TFB in the treatment of other diseases such as diabetes and cardiovascular diseases can be explored. Overall, the research on TFB is still in its early stages, and there is a lot of potential for further investigation.
Conclusion
In conclusion, N-(2-iodophenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. TFB has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, TFB has some limitations, including its poor solubility in water and limited understanding of its mechanism of action. Future research on TFB can lead to the development of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
TFB has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammation-related diseases. TFB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, TFB has been shown to improve cognitive function and reduce neuronal damage. Furthermore, TFB has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO/c15-14(16,17)10-6-2-1-5-9(10)13(20)19-12-8-4-3-7-11(12)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCQAWATCXZBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3445337.png)
![ethyl {[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3445350.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)

![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)



![4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid](/img/structure/B3445408.png)

![4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)
![3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)
